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Ecopipam Hydrochloride, a first-in-class selective dopamine D1/D5 receptor antagonist, has

emerged as a promising therapeutic agent for neurological and psychiatric disorders. This

guide provides a meta-analysis of available clinical trial data, comparing its performance with

placebo and outlining the experimental methodologies.

Mechanism of Action
Ecopipam selectively blocks dopamine signaling at the D1 and D5 receptors.[1][2] This

targeted approach is distinct from many existing antipsychotic medications that primarily act on

D2 receptors.[1] The supersensitivity of D1 receptors is hypothesized to be a key mechanism in

the repetitive and compulsive behaviors associated with conditions like Tourette Syndrome.[1]

[3] By antagonizing these receptors, ecopipam aims to ameliorate symptoms with a potentially

different side-effect profile compared to D2 receptor antagonists.[1]
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Ecopipam's Mechanism of Action on the D1 Receptor Signaling Pathway.
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Clinical Trials in Tourette Syndrome
Ecopipam has undergone extensive clinical evaluation for the treatment of Tourette Syndrome

(TS) in pediatric and adult populations.

Phase 2b Clinical Trial (D1AMOND Study)
This multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and

safety of ecopipam in children and adolescents with TS.[1][4]

Experimental Protocol:

Participants: 153 individuals aged ≥6 to <18 years with a Yale Global Tic Severity Scale

(YGTSS) Total Tic Score (TTS) of ≥20 were randomized to receive either ecopipam (n=76) or

a placebo (n=77).[4]

Dosage: Ecopipam was administered at a target steady-state dose of 2 mg/kg/day.[4]

Duration: The trial consisted of a 4-week titration period followed by an 8-week maintenance

period.[4]

Primary Endpoint: The primary outcome was the mean change in the YGTSS-TTS from

baseline to week 12.[1][4]

Secondary Endpoint: The Clinical Global Impression of Tourette Syndrome Severity (CGI-

TS-S) was a key secondary measure.[1][4]

Efficacy Data:

Endpoint Ecopipam Group Placebo Group p-value

Mean Change in

YGTSS-TTS

30% reduction from

baseline[1]
- 0.01[1]

Improvement in CGI-

TS-S

Statistically significant

improvement
- 0.03[1]
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Ecopipam was generally well-tolerated. The most common adverse events are summarized

below.[1] Notably, there was no evidence of adverse movements, significant weight gain, or

metabolic side effects often associated with antipsychotic agents.[1]

Adverse Event Ecopipam Group (%)

Headache 15.8

Insomnia 14.5

Fatigue 7.9

Somnolence 7.9

Phase 3 Clinical Trial
Building on the positive Phase 2b results, a Phase 3 registrational study was conducted to

further evaluate the maintenance of efficacy and safety of ecopipam in a larger population,

including adults.[3]

Experimental Protocol:

Participants: A total of 167 pediatric and 49 adult subjects with TS were enrolled.[3]

Study Design: The trial featured a 12-week open-label period where all participants received

ecopipam. Responders who showed clinically meaningful reductions in tics were then

randomized to either continue with ecopipam or switch to a placebo for a 12-week double-

blind withdrawal period.[3]

Primary Endpoint: The primary efficacy endpoint was the time to relapse for pediatric

subjects during the double-blind withdrawal phase.[3]

Secondary Endpoint: The time to relapse for the combined pediatric and adult population

was a secondary endpoint.[3]
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Ecopipam Phase 3 Randomized Withdrawal Trial Workflow.

Efficacy Data:

Endpoint
Ecopipam
Group Relapse
Rate (%)

Placebo Group
Relapse Rate
(%)

p-value Hazard Ratio

Pediatric

Subjects
41.9 68.1 0.0084[3] 0.5[3]

Pediatric & Adult

Subjects
41.2 67.9 0.0050[3] 0.5[3]

Safety and Tolerability:

The safety profile in the Phase 3 trial was consistent with previous studies. The most frequently

reported adverse events are listed below.[3]
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Adverse Event Ecopipam Group (%)

Somnolence 10.2

Insomnia 7.4

Anxiety 6.0

Fatigue 5.6

Headache 5.1

Clinical Trials in Stuttering
Ecopipam has also been investigated for the treatment of stuttering in adults.

Open-Label Pilot Study
A proof-of-concept, open-label, uncontrolled clinical trial was conducted to assess the efficacy

and safety of ecopipam in adults who stutter.[5]

Experimental Protocol:

Participants: Nine adult males participated in the eight-week study.[5]

Dosage: Participants started with 50 mg of ecopipam per day for the first two weeks. If

tolerated, the dosage was increased to 100 mg per day for the remaining six weeks.[5]

Primary Outcome Measures: The study evaluated changes in stuttering symptoms.[5]

Efficacy Data:

While a meta-analysis is not possible with the single open-label study, the results were positive,

with a majority of participants showing improvement in their stuttering.[6][7] Of the five

evaluable patients, three with moderate stuttering showed significant improvements, while two

with severe stuttering had modest gains.[5] Observed improvements included increased

speech fluency, faster reading completion, and a shorter duration of stuttering events.[5]
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Ecopipam was well-tolerated among the study participants, with no serious adverse effects

reported.[5] No participants discontinued the trial due to adverse events, and there were no

signals of weight gain or abnormal movement disorders.[5]

Comparison with Alternatives
Currently approved therapies for Tourette Syndrome are primarily D2 receptor antagonists.[1]

While effective for some patients, these medications can be associated with side effects such

as weight gain, metabolic syndrome, and drug-induced movement disorders.[1] The clinical trial

data for ecopipam suggests a favorable safety profile, with a lower incidence of these particular

adverse events.[1]

For stuttering, there are currently no FDA-approved medications.[7] The positive preliminary

findings for ecopipam in this indication warrant further investigation through larger, double-

blind, placebo-controlled trials.[6][7]

Conclusion
The cumulative data from clinical trials demonstrate that ecopipam is an effective and well-

tolerated treatment for reducing tics in individuals with Tourette Syndrome. Its selective D1/D5

receptor antagonist mechanism of action presents a novel therapeutic approach with a distinct

and generally favorable safety profile compared to D2 receptor antagonists. The preliminary

positive results in treating stuttering are also encouraging and support further clinical

development for this indication. The ongoing and completed clinical trials provide a robust

foundation for the potential inclusion of ecopipam in the therapeutic armamentarium for these

neurodevelopmental disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchandmarkets.com/reports/5322449/dopamine-d1-receptor-antagonists-pipeline
https://emalexbiosciences.com/news/emalex-biosciences-lead-candidate-meets-primary-and-secondary-endpoints-in-phase-3-tourette-syndrome-study/
https://publications.aap.org/pediatrics/article/151/2/e2022059574/190459/Ecopipam-for-Tourette-Syndrome-A-Randomized-Trial
https://news.ucr.edu/articles/2019/08/28/ecopipam-reduces-stuttering-symptoms-proof-concept-trial
https://news.ucr.edu/articles/2019/08/28/ecopipam-reduces-stuttering-symptoms-proof-concept-trial
https://pubmed.ncbi.nlm.nih.gov/31369655/
https://www.researchgate.net/publication/338083289_Ecopipam_as_a_pharmacologic_treatment_of_stuttering
https://www.benchchem.com/product/b1205277#meta-analysis-of-ecopipam-hydrochloride-clinical-trial-data
https://www.benchchem.com/product/b1205277#meta-analysis-of-ecopipam-hydrochloride-clinical-trial-data
https://www.benchchem.com/product/b1205277#meta-analysis-of-ecopipam-hydrochloride-clinical-trial-data
https://www.benchchem.com/product/b1205277#meta-analysis-of-ecopipam-hydrochloride-clinical-trial-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1205277?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

